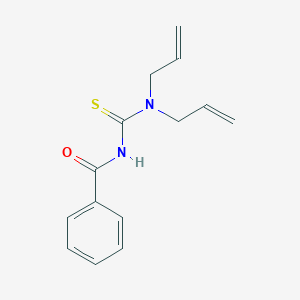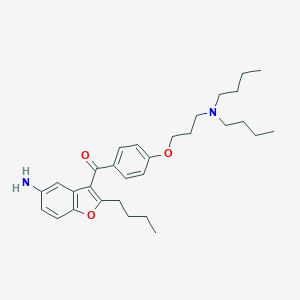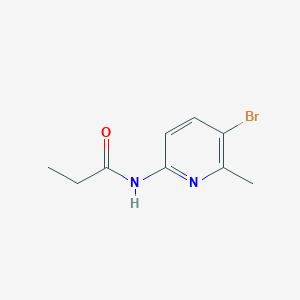
N,N-diallyl-N'-benzoylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N’-benzoylthiourea: is an organic compound belonging to the family of thioureas. Thioureas are known for their diverse applications in various fields such as synthetic precursors of new heterocycles, pharmacological agents, and materials science. The presence of sulfur and nitrogen atoms in thioureas allows for multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-benzoylthiourea typically involves the reaction of benzoyl chloride with N,N-diallylthiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of N,N-diallyl-N’-benzoylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-N’-benzoylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various acyl-substituted thioureas.
Scientific Research Applications
N,N-diallyl-N’-benzoylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of chemosensors, adhesives, flame retardants, and thermal stabilizers.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-benzoylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, altering their reactivity and function. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors.
Comparison with Similar Compounds
- N,N-diallyl-N’-acetylthiourea
- N,N-diallyl-N’-benzoylthiourea
- N,N-diallyl-N’-methylthiourea
Comparison: N,N-diallyl-N’-benzoylthiourea is unique due to the presence of the benzoyl group, which enhances its ability to form stable metal complexes and increases its biological activity. Compared to N,N-diallyl-N’-acetylthiourea, the benzoyl derivative exhibits higher antimicrobial and antifungal activities. The methyl derivative, on the other hand, has lower reactivity and is less effective in forming metal complexes.
Properties
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPHZSFXIBKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364371 |
Source


|
| Record name | N,N-diallyl-N'-benzoylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122195-51-1 |
Source


|
| Record name | N,N-diallyl-N'-benzoylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)


![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)




![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![(3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)

